![molecular formula C23H19NO2 B2639881 Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate CAS No. 477870-16-9](/img/structure/B2639881.png)

Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

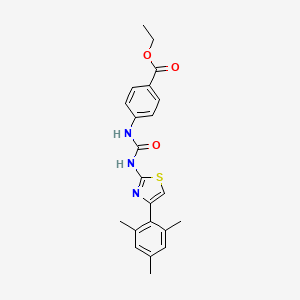

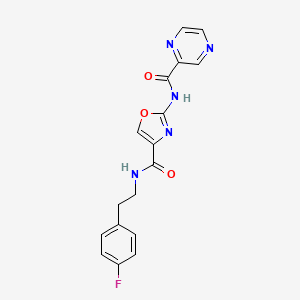

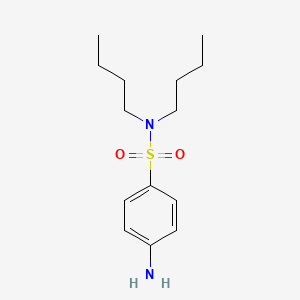

This compound is a complex organic molecule that includes a biphenyl group and an indolizine group. The biphenyl group consists of two benzene rings connected by a single bond . The indolizine group is a nitrogen-containing heterocycle .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions like Friedel-Crafts alkylation , or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as spectroscopy . The biphenyl component would contribute to the planarity and rigidity of the molecule, while the indolizine component could introduce some three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the biphenyl and indolizine groups. For instance, the biphenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the biphenyl group could contribute to its hydrophobicity .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Transformations :

- Ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates were used to prepare a number of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, showcasing the compound's potential in complex synthesis processes (Cucek & Verček, 2008).

Antimicrobial Activity :

- Studies on substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide derivatives indicated significant antimicrobial activity, highlighting the potential therapeutic applications of compounds related to Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate (Prasad, 2017).

Pharmacological Properties :

- NNC 45-0095, a derivative of pyrrolo[2,1,5-cd]indolizine, demonstrates high affinity for the estrogen receptor and potential for treating post-menopausal osteoporosis, suggesting the pharmacological relevance of indolizine derivatives (Jørgensen et al., 2000).

Antitumor Activities :

- Research on ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyri do-[3,4-b]indole-1-carboxylate demonstrated promising antitumor activity against Hela cells in vitro, indicating the compound's potential in cancer research (Hu et al., 2018).

Heterocyclic Compound Synthesis :

- Ethyl 2-pyridylacetate was used to synthesize various benz[b]indolizinies and related compounds, showing the utility of ethyl indolizinecarboxylates in creating diverse heterocyclic structures (Dalton & Teitei, 1969).

Synthesis of Novel Compounds :

- The synthesis of novel Indolyl 4-thiazolidinones bearing a thiadiazine nucleus was achieved using Ethyl 2-(2-(2,5-disubstituted-1H-indol-3-yl)-4-oxothiazolid-3-ylamino)-5,6-dihydro-5-oxo-4H-1,3,4-thiadiazine-6-carboxylates, underscoring the versatility of ethyl indolizinecarboxylates in medicinal chemistry (Anekal & Biradar, 2017).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities . They can interact with multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . This interaction can result in changes to the target’s function, potentially leading to therapeutic effects .

Biochemical Pathways

It is known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that Ethyl 2-[1,1’-biphenyl]-4-yl-1-indolizinecarboxylate could potentially affect multiple biochemical pathways, leading to a variety of downstream effects .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic effects .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have a variety of molecular and cellular effects .

Action Environment

The action, efficacy, and stability of Ethyl 2-[1,1’-biphenyl]-4-yl-1-indolizinecarboxylate can be influenced by a variety of environmental factors. For example, factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

ethyl 2-(4-phenylphenyl)indolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO2/c1-2-26-23(25)22-20(16-24-15-7-6-10-21(22)24)19-13-11-18(12-14-19)17-8-4-3-5-9-17/h3-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJJVKZQFQBQMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2639801.png)

![1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2639804.png)

![(E)-2-(benzo[d]thiazol-2-yl)-4-(((5-(2,6-dimethylmorpholino)furan-2-yl)methylene)amino)phenol](/img/structure/B2639821.png)